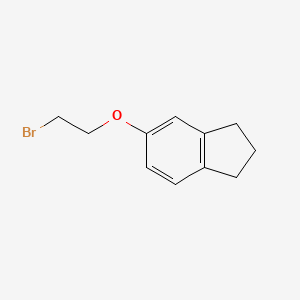

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(2-Bromoethoxy)-2,3-dihydro-1H-indene” belongs to the class of organic compounds known as ethers. Ethers are compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups .

Molecular Structure Analysis

The molecular structure of a compound similar to “5-(2-Bromoethoxy)-2,3-dihydro-1H-indene”, namely “2-(2-Bromoethoxy)ethanol”, has been analyzed . It’s important to note that the structure of “5-(2-Bromoethoxy)-2,3-dihydro-1H-indene” could be different due to the presence of the indene group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “5-(2-Bromoethoxy)-2,3-dihydro-1H-indene”, namely “2-(2-Bromoethoxy)propane”, have been analyzed . It’s important to note that the properties of “5-(2-Bromoethoxy)-2,3-dihydro-1H-indene” could be different due to the presence of the indene group.科学的研究の応用

- Chalcone Derivatives : The bromoethoxy group in 5-(2-bromoethoxy)-2,3-dihydro-1H-indene can serve as a versatile building block for synthesizing chalcone derivatives. These compounds exhibit diverse biological activities, including anti-diabetic, anti-cancer, anti-malarial, and anti-inflammatory effects .

- α-Glucosidase Inhibition : Some chalcone derivatives containing the bromoethoxy moiety have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. These compounds may hold promise for managing diabetes .

- Chalcones as Non-Linear Optical Materials : Chalcones, including those with bromoethoxy substituents, have been investigated for their non-linear optical properties. Their planar structures and electronic delocalization make them interesting candidates for optical applications .

- Chalcone-Based Host-Guest Systems : Chalcones can participate in supramolecular interactions, forming host-guest complexes. The bromoethoxy group could play a role in designing novel supramolecular assemblies .

- Targeting Enzymes and Receptors : Researchers can explore the bromoethoxy-substituted indene scaffold for designing enzyme inhibitors or receptor modulators. Rational modifications may lead to potent drug candidates .

- Functionalization of Alkynes : The bromoethoxy group can be used for functionalizing alkynes, enabling click chemistry reactions. For instance, it could be part of a clickable phthalonitrile system for metal-free porphyrinoid synthesis .

- X-ray Crystallography : The crystalline structures of related compounds can be determined using X-ray crystallography. This technique provides valuable insights into molecular conformations and intermolecular interactions .

Organic Synthesis and Medicinal Chemistry

Materials Science and Non-Linear Optics

Supramolecular Chemistry

Chemical Biology and Drug Discovery

Materials for Click Chemistry

Crystallography and Structural Studies

作用機序

Target of Action

Similar compounds such as coumarin derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including anticoagulant, immunomodulating, antiviral, antioxidant, and antiarrhythmic activity .

Mode of Action

For instance, in the Williamson Ether Synthesis, an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . This could potentially be a part of the interaction mechanism of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene with its targets.

Biochemical Pathways

It’s plausible that the compound might influence pathways related to the pharmacological properties observed in similar compounds, such as coumarin derivatives .

Result of Action

Based on the properties of similar compounds, it could potentially exhibit a range of effects, including anticoagulant, immunomodulating, antiviral, antioxidant, and antiarrhythmic activities .

特性

IUPAC Name |

5-(2-bromoethoxy)-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGDZQBNXLDUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2607210.png)

![3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2607221.png)

![(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2607222.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2607225.png)